

chemical properties and structure of 2,3-Dihydroxypropyl dichloroacetate

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Compound of Interest

Compound Name: 2,3-Dihydroxypropyl
dichloroacetate

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An In-depth Technical Guide on the Chemical Properties and Structure of **2,3-Dihydroxypropyl dichloroacetate**

Introduction

2,3-Dihydroxypropyl dichloroacetate, also known as 2,3-DHPDCA, is an ester that combines the structural features of glycerol and dichloroacetic acid (DCA).^[1] This molecule is of significant interest to researchers, particularly in the fields of metabolism and drug development. The parent compound, DCA, is extensively studied for its ability to modulate cellular metabolism by inhibiting pyruvate dehydrogenase kinase (PDK), thereby shifting energy production from glycolysis towards oxidative phosphorylation.^{[1][2]} The esterification of DCA with glycerol creates a derivative with potentially altered pharmacokinetic and pharmacodynamic properties, making it a valuable chemical probe for investigating the intricate connections between carbohydrate and lipid metabolism.^[1] Furthermore, **2,3-Dihydroxypropyl dichloroacetate** has been identified as a potent, noncompetitive inhibitor of the enzyme glycerol kinase, which plays a critical role in the initial step of glycerol utilization.^[1]^[3] This guide provides a comprehensive overview of its chemical properties, structure, relevant experimental protocols, and mechanism of action.

Chemical Properties and Structure

2,3-Dihydroxypropyl dichloroacetate is the product of the esterification of glycerol with dichloroacetic acid.^[1] The resulting molecule possesses the chemical characteristics of both a

diol and an ester.^[1] A key structural feature is the presence of a chiral center at the C-2 position of the glycerol backbone.^[1] This means the compound can exist as two distinct, non-superimposable mirror images, or enantiomers: (R)-**2,3-dihydroxypropyl dichloroacetate** and (S)-**2,3-dihydroxypropyl dichloroacetate**.^[1] Much of the existing research has been conducted using a racemic mixture, which is a 1:1 combination of both enantiomers.^[1]

Quantitative Data

The following table summarizes the key chemical and physical properties of **2,3-Dihydroxypropyl dichloroacetate**.

Property	Value	Source(s)
IUPAC Name	2,3-dihydroxypropyl 2,2-dichloroacetate	^[4]
Synonyms	2,3-DHPDCA, Dichloroacetic acid 2,3-dihydroxypropyl ester	^[4] ^[5]
CAS Number	93623-15-5	^[4] ^[5] ^[6] ^[7]
Molecular Formula	C ₅ H ₈ Cl ₂ O ₄	^[4] ^[5] ^[6]
Molecular Weight	203.02 g/mol	^[4]
Density	1.525 g/cm ³	^[7]
Boiling Point	331.4°C at 760 mmHg	^[7]
Flash Point	154.2°C	^[7]
Inhibition Constant (K _i)	1.8 x 10 ⁻³ M (for glycerol kinase)	^[3]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and analysis of **2,3-Dihydroxypropyl dichloroacetate**, particularly concerning its stereochemistry.

Synthesis

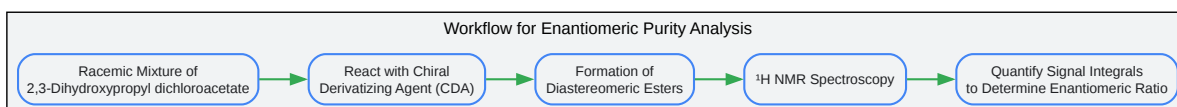
The synthesis of **2,3-Dihydroxypropyl dichloroacetate** is achieved through the reaction of glycerol with dichloroacetic acid.[1] A common method for forming such esters is through nucleophilic acyl substitution, specifically by reacting the alcohol (glycerol) with an activated form of the carboxylic acid, such as an acyl chloride. A general procedure for the synthesis of dichloroacetate esters involves the esterification of the alcohol with 2,2'-dichloroacetyl chloride. [8][9] For instance, a typical reaction involves heating the alcohol and 2,2'-dichloroacetyl chloride in a solvent like toluene.[9]

Analysis of Enantiomeric Purity

Due to the presence of a chiral center, determining the enantiomeric purity of a sample is often necessary. A primary technique for this is Nuclear Magnetic Resonance (NMR) spectroscopy, following derivatization with a chiral agent.[1]

Methodology:

- **Derivatization:** The diol structure of **2,3-Dihydroxypropyl dichloroacetate** is reacted with a chiral derivatizing agent (CDA). A common approach involves using a chiral boric acid derivative, such as (S)-(+)-N-acetylphenylglycineboronic acid, or a three-component system with an agent like 2-formylphenylboronic acid and an enantiopure amine.[1]
- **Formation of Diastereomers:** This reaction forms diastereomeric esters. Unlike enantiomers, diastereomers have distinct physical properties and, crucially, different NMR spectra.[1]
- **¹H NMR Analysis:** The resulting mixture of diastereomers is analyzed using ¹H NMR spectroscopy. The different chemical environments of the protons in the two diastereomers lead to well-resolved, non-equivalent signals in the spectrum.[1]
- **Quantification:** The ratio of the two original enantiomers can be precisely quantified by integrating the areas of these distinct signals.[1]



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Workflow for Enantiomeric Purity Analysis.

Mechanism of Action and Signaling Pathways

The biological activity of **2,3-Dihydroxypropyl dichloroacetate** can be understood by considering its two main components: the dichloroacetate (DCA) moiety and the glycerol backbone.

Inhibition of Glycerol Kinase

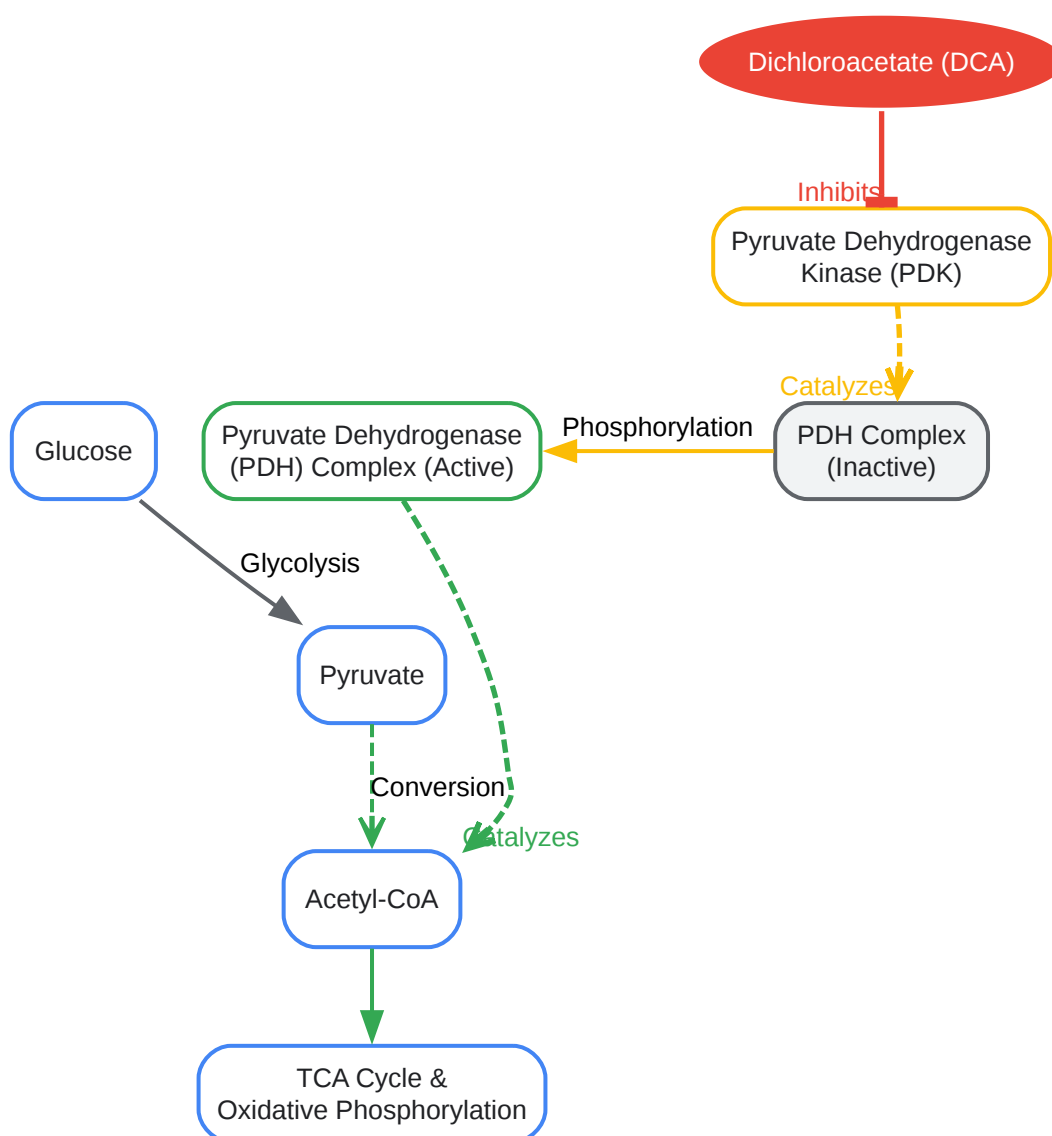
2,3-Dihydroxypropyl dichloroacetate is a potent, noncompetitive inhibitor of glycerol kinase, with a reported K_i value of 1.8×10^{-3} M.[3] Glycerol kinase is a crucial enzyme that catalyzes the first step of glycerol utilization, converting it to glycerol-3-phosphate.[1] The inhibition of this enzyme suggests that the compound can be a useful tool for studying glycerol metabolism and gluconeogenesis.[3]

Modulation of Pyruvate Metabolism (via DCA)

The dichloroacetate portion of the molecule is known to be a metabolic modulator. DCA inhibits the enzyme pyruvate dehydrogenase kinase (PDK).[2][10][11]

- **Role of PDK:** PDK is a key regulatory enzyme that inactivates the pyruvate dehydrogenase (PDH) complex by phosphorylating it.[2][12]
- **Role of PDH:** The PDH complex acts as a gatekeeper, linking glycolysis to the tricarboxylic acid (TCA) cycle. It catalyzes the irreversible conversion of pyruvate into acetyl-CoA, which then enters the TCA cycle for energy production through oxidative phosphorylation.[10][12]
- **Effect of DCA:** By inhibiting PDK, DCA prevents the inactivation of the PDH complex.[2][11] This leads to increased PDH activity, promoting the flux of pyruvate into the mitochondria for oxidation and shifting the cell's metabolic preference from glycolysis to the more energy-efficient oxidative phosphorylation pathway.[2][10]

This metabolic shift is a primary reason for the extensive investigation of DCA in various diseases, including cancer and metabolic disorders.[1][13]



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DCA-mediated inhibition of Pyruvate Dehydrogenase Kinase (PDK).

Conclusion

2,3-Dihydroxypropyl dichloroacetate is a multifaceted molecule with significant potential as a research tool. Its dual action as an inhibitor of glycerol kinase and, through its DCA moiety, a modulator of pyruvate metabolism makes it a unique compound for studying cellular energetics. The presence of a chiral center underscores the importance of stereospecific synthesis and analysis in fully elucidating its biological activities. The information and protocols provided in this guide serve as a foundational resource for researchers and drug development.

professionals interested in exploring the therapeutic and academic applications of this compound.

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